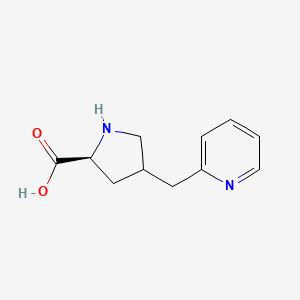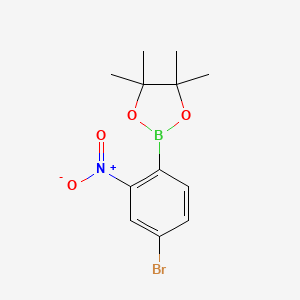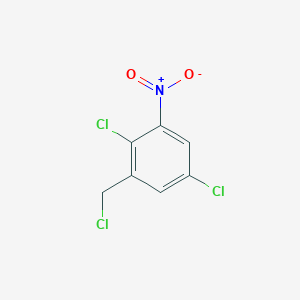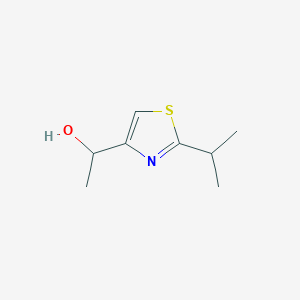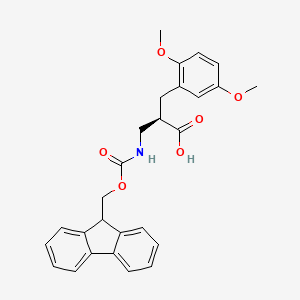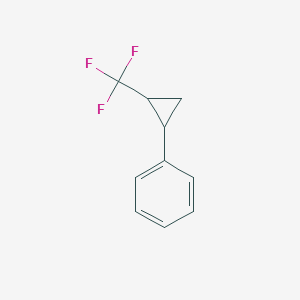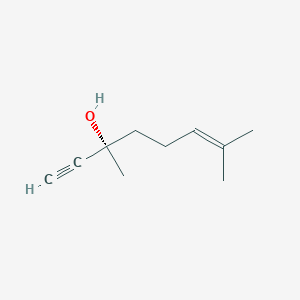
(3S)-3,7-Dimethyl-6-octen-1-yn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3,7-Dimethyl-6-octen-1-yn-3-ol is an organic compound with a unique structure characterized by the presence of both an alkyne and an alcohol functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its versatile reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,7-Dimethyl-6-octen-1-yn-3-ol typically involves the use of starting materials such as 3,7-dimethyl-6-octen-1-yne and appropriate reagents to introduce the hydroxyl group at the desired position. One common method involves the use of a Grignard reagent, which reacts with an aldehyde or ketone to form the alcohol. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3S)-3,7-Dimethyl-6-octen-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or ketones using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like Pd/C (Palladium on carbon).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: Pd/C, Lindlar’s catalyst, or NaBH4 (Sodium borohydride).
Substitution: TsCl, SOCl2, or PBr3 (Phosphorus tribromide).
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Alkyl halides or other substituted derivatives.
科学的研究の応用
(3S)-3,7-Dimethyl-6-octen-1-yn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which (3S)-3,7-Dimethyl-6-octen-1-yn-3-ol exerts its effects depends on its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of key enzymes. The presence of both alkyne and alcohol functional groups allows it to participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules.
類似化合物との比較
Similar Compounds
3,7-Dimethyl-6-octen-1-yl formate: Similar structure but with a formate ester group instead of an alcohol.
(1S,3S)-3-acetoxymethyl-1-(2-acetoxyvinyl)-2,2-dimethylcyclopropane: Contains similar functional groups but with a cyclopropane ring.
Uniqueness
(3S)-3,7-Dimethyl-6-octen-1-yn-3-ol is unique due to the combination of an alkyne and an alcohol functional group in its structure, which imparts distinct reactivity and potential biological activities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
125411-11-2 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
(3S)-3,7-dimethyloct-6-en-1-yn-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h1,7,11H,6,8H2,2-4H3/t10-/m1/s1 |
InChIキー |
YWTIDNZYLFTNQQ-SNVBAGLBSA-N |
異性体SMILES |
CC(=CCC[C@@](C)(C#C)O)C |
正規SMILES |
CC(=CCCC(C)(C#C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






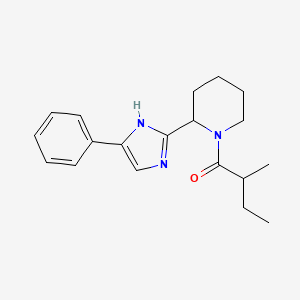

![O5-Tert-butyl O3-methyl 6,7-dihydro-4H-pyrazolo[1,5-A]pyrazine-3,5-dicarboxylate](/img/structure/B12959069.png)
